(S)-1-Benzyl-5-carboxy-2-pyrrolidinone

説明

(S)-1-Benzyl-5-carboxy-2-pyrrolidinone is a compound that can be associated with a class of organic molecules known for their potential pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be informative for understanding the context in which (S)-1-Benzyl-5-carboxy-2-pyrrolidinone might be studied.

Synthesis Analysis

The synthesis of related compounds, such as the 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids mentioned in the second paper, involves the formation of carboxylic acid groups attached to heterocyclic structures . Although the exact method for synthesizing (S)-1-Benzyl-5-carboxy-2-pyrrolidinone is not provided, similar synthetic strategies could potentially be applied, such as starting with a pyrrolidinone core and introducing a benzyl group and a carboxylic acid moiety through appropriate chemical reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-1-Benzyl-5-carboxy-2-pyrrolidinone often features heterocyclic rings, as seen in the benzene-1,2-dicarboxylic acid–pyridinium-2-olate complex, where the molecules are linked by hydrogen bonds forming zigzag chains . The orientation of substituents around these rings, as well as the presence of zwitterionic forms, can significantly influence the molecular conformation and, consequently, the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of such compounds is typically influenced by the functional groups present. For instance, carboxylic acids can form salts, as seen in the first paper, where the potassium salt of a pyranone carboxylic acid exhibited moderate oral activity . This suggests that (S)-1-Benzyl-5-carboxy-2-pyrrolidinone could also undergo reactions typical of carboxylic acids, such as esterification or salt formation, which might be relevant for its pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1-Benzyl-5-carboxy-2-pyrrolidinone would be influenced by its molecular structure. The presence of a carboxylic acid group implies that it would have acidic properties and could participate in hydrogen bonding, which could affect its solubility and stability. The benzyl group might contribute to the compound's hydrophobic character, influencing its interaction with biological membranes.

科学的研究の応用

Asymmetric Synthesis of Hydroxylated Pyrrolidine Alkaloids

(S)-1-Benzyl-5-carboxy-2-pyrrolidinone serves as a valuable building block for the asymmetric synthesis of hydroxylated pyrrolidine alkaloids. A study by (Zhou et al., 2008) demonstrates a highly diastereoselective approach to N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones, starting from (S)-N,O-dibenzylmalimide. This method is significant for its high diastereoselectivities at the pyrrolidinone ring.

Preparation Methods and Optimization

The preparation of 1-Benzyl-2-pyrrolidinone, closely related to (S)-1-Benzyl-5-carboxy-2-pyrrolidinone, was explored by (Yang Chunfeng, 2005). This study provides insights into the optimal process conditions for its synthesis, highlighting the reaction's efficiency and high yield.

Alcoholic Dehydrogenase Applications

Research by (Yamada-Onodera et al., 2007) discusses the use of (S)-N-Benzyl-3-pyrrolidinone, a compound structurally similar to (S)-1-Benzyl-5-carboxy-2-pyrrolidinone, in the synthesis of pharmaceuticals. The study focuses on the enzymatic reduction of N-benzyl-3-pyrrolidinone to (S)-N-benzyl-3-pyrrolidinol, a chiral building block, using Geotrichum capitatum.

Synthesis of Antihypertensive Agents

The synthesis of (5S)-1-benzyl-5-(1H-imidazol-1-ylmethyl)-2-pyrrolidinone, an antihypertensive agent, from (S)-pyroglutaminol represents another application. This synthesis, involving (S)-1-Benzyl-5-carboxy-2-pyrrolidinone derivatives, is outlined in a study by (Prasad et al., 2011).

Magnetic Resonance Spectroscopy and Imaging

In the field of biophysical and biomedical research, (S)-1-Benzyl-5-carboxy-2-pyrrolidinone derivatives find use as molecular probes and labels. A study by (Dobrynin et al., 2021) discusses the preparation of stable free radicals from pyrrolidine derivatives for magnetic resonance applications.

Synthesis of Novel Organic Compounds

The compound is also instrumental in synthesizing various novel organic compounds. For instance, (Cao Yan, 2012) details a novel process for synthesizing 1-Aryl-2-pyrrolidinone derivatives, important intermediates in organic synthesis.

特性

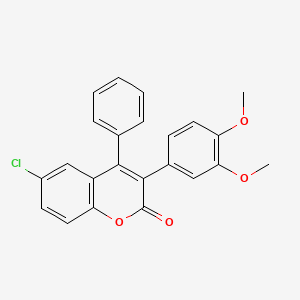

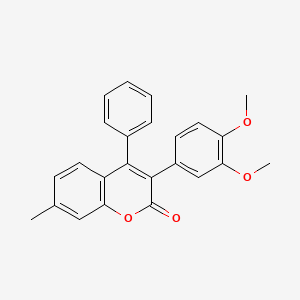

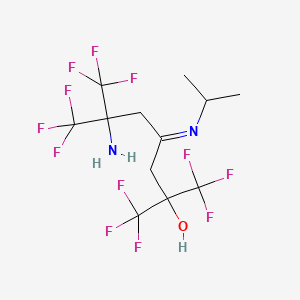

IUPAC Name |

(2S)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-11-7-6-10(12(15)16)13(11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHLVDJRXGVGOM-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl-5-carboxy-2-pyrrolidinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。